This compound is typically synthesized in laboratory settings and can be sourced from various chemical suppliers, including Sigma-Aldrich and Synchem . It falls under the category of halogenated aromatic compounds, specifically those that contain iodine, which influences both its reactivity and its applications in organic synthesis.
The synthesis of 3-iodonaphthalene-1-carboxylic acid can be achieved through several methods, with some common techniques including:
The molecular structure of 3-iodonaphthalene-1-carboxylic acid features a naphthalene core with a carboxylic acid group and an iodine atom at the 3-position relative to the carboxyl group. The structural formula can be represented as follows:
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)I
LPFTVSOXDVTMBY-UHFFFAOYSA-N
The presence of iodine as a substituent enhances the electrophilicity of the aromatic system, making it more reactive towards nucleophiles. The electronegativity of iodine also plays a critical role in influencing the compound's physical properties and reactivity.
3-Iodonaphthalene-1-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and halogenated compounds:
The mechanism of action for reactions involving 3-iodonaphthalene-1-carboxylic acid largely depends on its electrophilic nature due to both the iodine substituent and the carboxylic acid functional group. For instance, during nucleophilic substitution:
This mechanism highlights how substituents on aromatic rings can significantly influence reaction pathways and products.
The physical and chemical properties of 3-iodonaphthalene-1-carboxylic acid include:
These properties are crucial for determining its behavior in various chemical environments and applications.
3-Iodonaphthalene-1-carboxylic acid has several scientific applications:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6